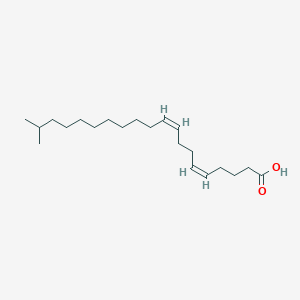
19-Methyl-5,9-eicosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is found in small quantities in animal and plant tissues. It is known for its unique structure, with a double bond located at the 19th carbon atom and a methyl group at the 5th carbon atom. Mead acid has been the subject of scientific research for many years, and its potential applications in various fields have been explored extensively.
Mecanismo De Acción
The mechanism of action of Mead acid is not yet fully understood. However, it is believed that Mead acid may exert its effects through various pathways, including the regulation of gene expression, the modulation of signaling pathways, and the alteration of membrane properties.
Biochemical and Physiological Effects
Mead acid has been shown to have a variety of biochemical and physiological effects. In animal studies, Mead acid has been shown to reduce inflammation, improve insulin sensitivity, and lower blood pressure. In human studies, Mead acid has been shown to reduce the risk of cardiovascular disease and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mead acid has several advantages for lab experiments, including its unique structure, which allows for the study of its effects on membrane properties and its potential use in drug development. However, Mead acid also has several limitations, including its low abundance in natural sources and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of Mead acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential health benefits of Mead acid, including its anti-inflammatory and anti-cancer properties. Additionally, the role of Mead acid in membrane structure and function is an area of ongoing research. Finally, the potential use of Mead acid in drug development is an area of interest, particularly in the development of new treatments for cardiovascular disease, diabetes, and Alzheimer's disease.
Conclusion
In conclusion, Mead acid is a polyunsaturated fatty acid with a unique structure that has been the subject of scientific research for many years. Its potential applications in various fields, including nutrition, medicine, and biochemistry, have been explored extensively. While the mechanism of action of Mead acid is not yet fully understood, it has been shown to have a variety of biochemical and physiological effects. There are several future directions for the study of Mead acid, including the development of new synthesis methods, the exploration of its potential health benefits, and its potential use in drug development.
Métodos De Síntesis
Mead acid can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of eicosadienoic acid with methylmagnesium iodide, while enzymatic synthesis involves the use of enzymes such as lipoxygenase and cyclooxygenase. Microbial fermentation involves the use of microorganisms such as Mortierella alpina and Cunninghamella echinulata.
Aplicaciones Científicas De Investigación
Mead acid has been the subject of scientific research in various fields, including nutrition, medicine, and biochemistry. In nutrition, Mead acid has been shown to have potential health benefits, including anti-inflammatory and anti-cancer properties. In medicine, Mead acid has been studied for its potential use in the treatment of various diseases, including cardiovascular disease, diabetes, and Alzheimer's disease. In biochemistry, Mead acid has been studied for its role in membrane structure and function.
Propiedades
Número CAS |
133530-16-2 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(5Z,9Z)-19-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h3,5,11,13,20H,4,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-3-,13-11- |
Clave InChI |
UZWGJGWPRAVRBC-LRIZWFDKSA-N |
SMILES isomérico |
CC(C)CCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |
SMILES canónico |
CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |
Sinónimos |
19-Me-5,9-EIDA 19-methyl-5,9-eicosadienoic acid 19-methyl-5,9-icosadienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)
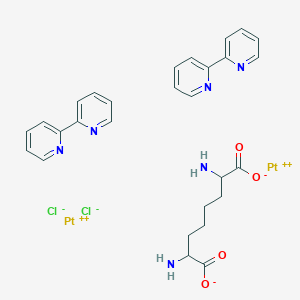
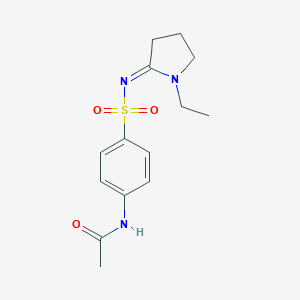

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
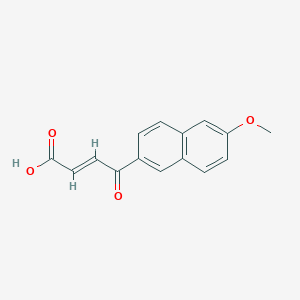
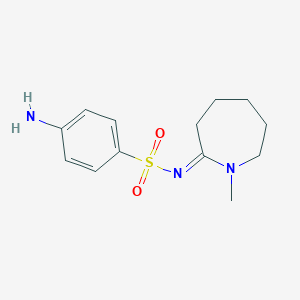
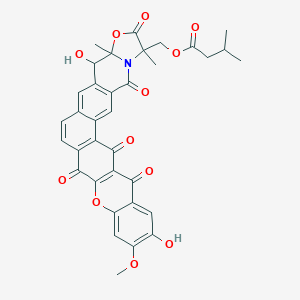
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)
